molecular formula C21H15ClFN3S2 B2687303 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole CAS No. 923201-51-8

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Cat. No. B2687303
CAS RN: 923201-51-8
M. Wt: 427.94
InChI Key: OUZGQMJQZPWXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is a chemical compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, making it an important compound in the field of scientific research.

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Pyridazinone derivatives have been studied for their herbicidal activities. A research study investigated the phytotoxicity mechanisms of four substituted pyridazinone compounds, including their ability to inhibit photosynthesis and the Hill reaction in barley. These compounds were found to be less potent than atrazine, a widely used herbicide, but one of the experimental herbicides showed resistance to metabolic detoxification in plants and interfered with chloroplast development, indicating a novel mode of action. This suggests potential agricultural applications of pyridazinone derivatives in developing new herbicides with unique modes of action and resistance profiles (Hilton et al., 1969).

Antimicrobial and Antioxidant Properties

Another area of research involves the synthesis and evaluation of thiazole derivatives for their antimicrobial and antioxidant properties. A study on the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives explored their efficacy as antioxidants. These compounds exhibited potential as antioxidants, as assessed by in vitro studies, suggesting their applicability in combating oxidative stress and related diseases (Hossan, 2020).

Antitumor Activity

Research on pyridazinone derivatives containing the 1,3,4-thiadiazole moiety has also been conducted, with some compounds showing promising antitumor activity. These studies involved synthesis, characterization, and evaluation of their inhibitory activity against various cancer cell lines, offering insights into the potential therapeutic applications of these compounds in oncology (Qin et al., 2020).

properties

IUPAC Name

5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3S2/c1-13-20(28-21(24-13)15-5-7-17(23)8-6-15)18-9-10-19(26-25-18)27-12-14-3-2-4-16(22)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZGQMJQZPWXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

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